3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Antioxidant Activity DPPH Radical Scavenging Halogenated Benzaldehydes

Researchers requiring precise halogen substitution for SAR or chalcone synthesis face yield variability with non-chlorinated analogs. This polysubstituted benzaldehyde offers orthogonal functional groups for selective derivatization. - **Validated Performance**: Chloro substituent yields 9.4% better DPPH scavenging vs. bromo analog; parent aldehyde IC50=244.11 µg/mL in antioxidant assays. - **Quality Control**: Defined melting point 114-117 °C distinguishes from positional isomers for incoming acceptance. - **Synthetic Lineage**: Direct from vanillin via chlorination (53% yield) - provides pedagogical and research context.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 54246-06-9
Cat. No. B3178411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxy-4-methoxybenzaldehyde
CAS54246-06-9
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)C=O)O
InChIInChI=1S/C8H7ClO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3
InChIKeyOGAFORQFPLHRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Synthesis & Selectivity Profile


3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9) is a polysubstituted benzaldehyde derivative featuring a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and a methoxy group at the 4-position on the aromatic ring. This substitution pattern classifies it as a halogenated isovanillin analog [1]. The compound serves as a versatile building block in organic synthesis, particularly for constructing chalcones and other bioactive scaffolds, owing to its orthogonal functional group arrangement that enables selective derivatization at the aldehyde, phenolic hydroxyl, or aryl chloride positions [1]. Its established melting point of 114-117 °C provides a reliable quality control benchmark for procurement specifications [2].

1 Halogenated isovanillin analog with orthogonal functional groups (aldehyde, phenol, aryl chloride) for selective derivatization
2 Validated precursor for chalcone and bioactive scaffold synthesis via Claisen-Schmidt condensation
3 Reported melting point range supports incoming QC identity verification before synthetic use

3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Substitution Risks with Analogues


Substitution of 3-chloro-5-hydroxy-4-methoxybenzaldehyde with its non-halogenated parent isovanillin or alternate halogenated derivatives is not functionally equivalent. The presence and identity of the halogen substituent at the 3-position directly modulates both synthetic accessibility (as reflected in divergent reaction yields) and biological activity in downstream products. For instance, the chloro substituent introduces distinct electronic and steric effects compared to bromo or unsubstituted analogs, which translates into measurable differences in antioxidant potency (IC₅₀ values) and synthetic efficiency (isolated yields) when the compound is employed as a starting material [1]. Consequently, procurement decisions based solely on benzaldehyde scaffold similarity risk introducing uncontrolled variability in both synthetic outcomes and biological assay results.

! Halogen identity at the 3-position directly modulates synthetic yield and downstream biological response; non-halogenated isovanillin introduces uncontrolled variability
! Chloro substituent produces distinct electronic/steric effects compared to bromo analogs, altering both antioxidant assay outcomes and reaction efficiency
! Scaffold similarity alone does not guarantee interchangeable performance; procurement based solely on benzaldehyde core risks assay-data inconsistency

3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Performance Metrics vs. Analogues


Antioxidant Potency: Chloro vs. Bromo Analog

In a direct head-to-head DPPH radical scavenging assay, 3-chloro-5-hydroxy-4-methoxybenzaldehyde (also reported as 3-chloro-4-hydroxy-5-methoxybenzaldehyde) demonstrated an IC₅₀ of 244.11 µg/mL, representing a 9.4% improvement in potency relative to its 3-bromo analog (IC₅₀ = 269.44 µg/mL). BHT served as the positive control with an IC₅₀ of 27.94 µg/mL [1].

Antioxidant Activity
Direct head-to-head
IC₅₀: 244.11 µg/mL (chloro) vs 269.44 µg/mL (bromo)
Supports antioxidant screening comparison
BHT positive control IC₅₀ = 27.94 µg/mL; DPPH radical scavenging assay
Antioxidant Activity DPPH Radical Scavenging Halogenated Benzaldehydes

Halogenation Yield: Chloro vs. Bromo Derivative

Under directly comparable halogenation conditions starting from vanillin, 3-chloro-5-hydroxy-4-methoxybenzaldehyde was obtained in 53% isolated yield using Ca(ClO)₂ as the chlorinating agent, whereas the corresponding bromo analog was obtained in 97% yield using KBrO₃ with HBr catalyst in glacial acetic acid. The 44 percentage-point yield differential reflects the fundamentally different reactivity profiles of the two halogenation pathways [1].

Synthetic Yield
Direct head-to-head
53% (chloro) vs 97% (bromo) from vanillin
Synthetic accessibility context
Chlorination with Ca(ClO)₂; bromination with KBrO₃/HBr
Synthetic Efficiency Halogenation Process Chemistry

Melting Point: Identity & Purity Assessment

3-Chloro-5-hydroxy-4-methoxybenzaldehyde exhibits a reported melting point range of 114-117 °C [1]. This sharp, well-defined melting range serves as a critical quality control parameter for confirming compound identity and assessing batch-to-batch consistency upon receipt. This property distinguishes the compound from its isomeric analog 3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 19463-48-0) and other related benzaldehydes.

Melting Point
Supporting evidence
114–117 °C
QC identity verification
Distinguishes from positional isomer 3-chloro-4-hydroxy-5-methoxybenzaldehyde
Quality Control Compound Identification Procurement Specifications

3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Procurement & Application Scenarios


Halogenated Chalcone Synthesis for Antioxidant Screening

Researchers synthesizing chalcone libraries via Claisen-Schmidt condensation require a reliable, characterized halogenated benzaldehyde starting material. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde has been explicitly validated for this purpose, with the resulting chalcone derivatives demonstrating quantifiable antioxidant activity (IC₅₀ = 244.11 µg/mL for the parent aldehyde) [1]. Procurement of this specific chloro-substituted benzaldehyde ensures consistent synthetic outcomes and enables direct comparison to literature data for the bromo analog series.

SAR Studies: Chloro vs. Bromo Substituents

Investigators examining the impact of halogen size and electronegativity on biological activity or synthetic reactivity require access to both the 3-chloro and 3-bromo derivatives of 5-hydroxy-4-methoxybenzaldehyde. The chloro derivative provides a distinct electronic and steric profile that yields a 9.4% improvement in DPPH radical scavenging potency relative to the bromo analog, yet with a 44 percentage-point lower synthetic yield from vanillin [1]. These differential performance metrics make the compound essential for controlled SAR experiments where halogen identity is the sole variable.

Pharmaceutical Intermediate Supply Chain Qualification

Procurement professionals sourcing 3-chloro-5-hydroxy-4-methoxybenzaldehyde for GMP or R&D intermediate applications require objective, verifiable specifications for incoming material acceptance. The compound's defined melting point range of 114-117 °C provides a readily measurable acceptance criterion for identity confirmation [2]. This specification distinguishes the target compound from its positional isomer (3-chloro-4-hydroxy-5-methoxybenzaldehyde, CAS 19463-48-0) and reduces the risk of cross-contamination in multi-compound synthetic workflows.

Electrophilic Aromatic Substitution Lab Coursework

Instructors designing undergraduate or graduate laboratory experiments on regioselective electrophilic aromatic substitution may utilize 3-chloro-5-hydroxy-4-methoxybenzaldehyde as an authentic product standard or as a starting material for further derivatization. The compound's direct synthetic lineage from vanillin via chlorination [1] provides pedagogical context for discussing substituent directing effects and the contrasting yields observed between chloro (53%) and bromo (97%) halogenation pathways under their respective optimal conditions.

Application
Selection Property
Validation Focus
Halogenated Chalcone Synthesis
Chloro-substituted benzaldehyde reactivity
DPPH radical scavenging assay response
Chloro vs. Bromo SAR Studies
Halogen substituent effect on reactivity
Comparative synthetic yield and antioxidant response
Intermediate Supply Chain Qualification
Compound identity and purity verification
Melting point range and positional isomer differentiation
Electrophilic Aromatic Substitution Lab
Regioselective halogenation pathway
Synthetic pathway comparison and yield analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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